1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine
Description
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a fluorinated arylalkylamine characterized by a difluoromethylsulfanyl (-SCF₂H) substituent at the para position of the phenyl ring and an ethylamine backbone. The compound’s molecular formula is C₉H₁₁F₂NS, with a molecular weight of 211.25 g/mol (calculated). Its hydrochloride salt form (CID 55282236) has been documented in structural databases, with SMILES notation CC(C1=CC=C(C=C1)SC(F)F)N . The difluoromethylsulfanyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for drug discovery and agrochemical applications .
Properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQNZDMLQXMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. One common method involves the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel complex, followed by reductive elimination to release the difluoromethylarene .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to methyl-substituted derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in studies to understand the effects of difluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism by which 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Sulfanyl-Containing Analogs
Key Observations :
- The difluoromethylsulfanyl group (CF₂HS-) provides intermediate electronegativity and may improve metabolic resistance compared to non-sulfurated analogs like 1-[4-(difluoromethyl)phenyl]ethan-1-amine .
Fluorinated Phenylalkylamines
Research Implications and Gaps
- Synthetic Challenges : Discontinuation of the hydrochloride salt form may reflect difficulties in purification or scalability, warranting further method development .
Biological Activity
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a compound of interest due to its potential biological activities. Its unique structural features, particularly the difluoromethyl and sulfanyl groups, suggest various mechanisms of action that may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including relevant studies, mechanisms, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features:
- Difluoromethyl group: Enhances lipophilicity and may influence interactions with biological targets.
- Sulfanyl group: Capable of participating in redox reactions, potentially affecting the compound's reactivity and biological activity.
This compound's biological activity can be attributed to several mechanisms:
- Redox Reactions: The sulfanyl group may engage in redox reactions, influencing cellular processes and interactions with biomolecules.
- Lipophilicity: The difluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its interaction with hydrophobic regions of proteins.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have indicated that modifications to the sulfanyl group can lead to increased efficacy against various pathogens, including Chlamydia and other bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-{4-[Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine | N. meningitidis | 64 μg/mL |
| 1-{4-[Difluoromethyl)sulfanyl]phenyl}ethan-1-amine | H. influenzae | 32 μg/mL |
| 1-{4-[Difluoromethyl)sulfanyl]phenyl}ethan-1-amine | Chlamydia trachomatis | Not yet determined |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies suggest that derivatives containing similar structural motifs show promising anticancer activity, particularly against breast carcinoma (MCF-7) cells .
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | EC50 (μM) |
|---|---|---|
| 1-{4-[Difluoromethyl)sulfanyl]phenyl}ethan-1-amine | MCF-7 | 10.28 |
| 1-{4-[Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine | HepG2 | 10.79 |
Case Studies
In a study investigating various derivatives of related compounds, it was found that the presence of electron-withdrawing groups significantly enhanced biological activity. For example, compounds with trifluoromethyl substitutions showed higher antichlamydial activity compared to those without such modifications .
Another study focusing on anticancer properties revealed that specific modifications in the structure led to improved efficacy against multiple cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4-mercaptophenylacetonitrile with difluoromethyl halides under basic conditions, followed by reduction of the nitrile group to an amine. Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and catalysts like Pd for coupling reactions. Characterization via LC-MS (e.g., m/z 242.1 [M+H]⁺) and IR (C-S stretch at ~1150 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) is critical for purity assessment .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfanyl C-S at 1154–1297 cm⁻¹, NH₂ stretches at ~3361 cm⁻¹) .
- LC-MS/ESI : Confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks) and detects impurities .
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methylene/methyl groups (δ 1.2–3.5 ppm). ¹⁹F NMR can confirm difluoromethyl groups (δ -110 to -130 ppm) .
Advanced Research Questions
Q. How does the difluoromethyl sulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The sulfanyl group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH). The difluoromethyl group (-CF₂H) enhances electrophilicity at the sulfur atom, increasing reactivity toward nucleophiles like amines or thiols. Kinetic studies using HPLC can track reaction progress, while DFT calculations predict regioselectivity .
Q. What strategies are effective for resolving enantiomers of this chiral amine, and how can enantiomeric excess (ee) be quantified?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with SFC or HPLC. Retention times (e.g., 1.29 min vs. 1.99 min for enantiomers) and UV/ELSD detection ensure separation .
- Circular Dichroism (CD) : Correlates optical activity with ee. Calibration curves from known enantiomer mixtures improve accuracy .
Q. How can conflicting data regarding the compound’s stability under varying pH or solvent conditions be reconciled?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Conflicting results may arise from solvent interactions (e.g., acetonitrile vs. DMSO) or trace metal impurities. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .
- Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
